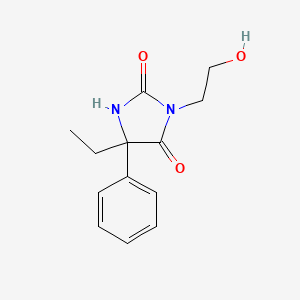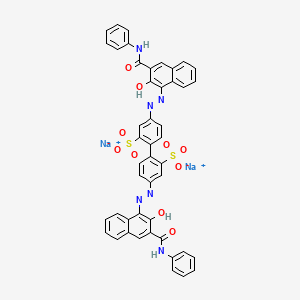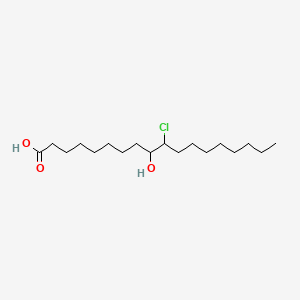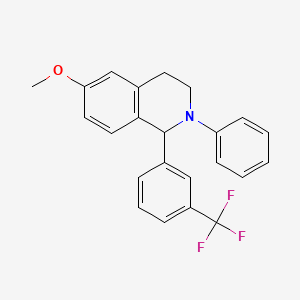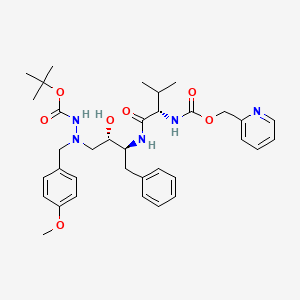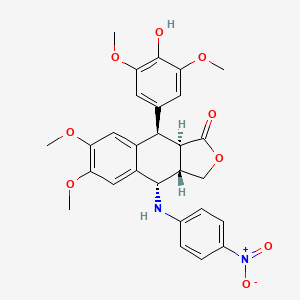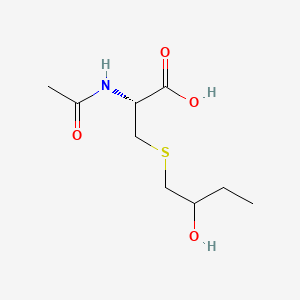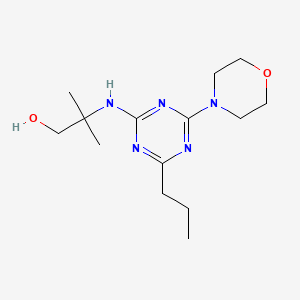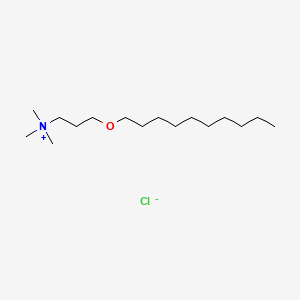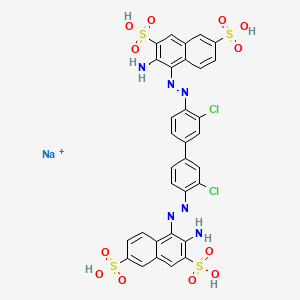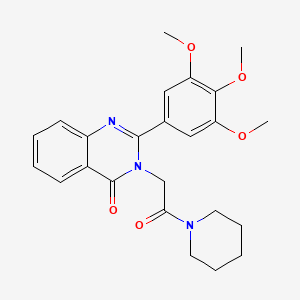
1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine is a complex organic compound that features a quinazoline core structure substituted with a trimethoxyphenyl group and an acetyl-piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride.
Acetylation: The acetyl group is introduced using acetyl chloride in the presence of a base such as pyridine.
Piperidine Substitution: The final step involves the substitution of the acetyl group with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline and piperidine derivatives.
Applications De Recherche Scientifique
1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-oxo-4-(3,4,5-trimethoxy-phenyl)-4,5,6,7-tetrahydro-cyclopenta[b]pyran-3-carbonitrile
- 1-(4-Methyl-1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)pentyl)pyrrolidine
Uniqueness
1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trimethoxyphenyl group and quinazoline core make it particularly interesting for medicinal chemistry applications.
Propriétés
Numéro CAS |
83409-00-1 |
|---|---|
Formule moléculaire |
C24H27N3O5 |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
3-(2-oxo-2-piperidin-1-ylethyl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H27N3O5/c1-30-19-13-16(14-20(31-2)22(19)32-3)23-25-18-10-6-5-9-17(18)24(29)27(23)15-21(28)26-11-7-4-8-12-26/h5-6,9-10,13-14H,4,7-8,11-12,15H2,1-3H3 |
Clé InChI |
RBRISVUYLGHFER-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=O)N2CC(=O)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


